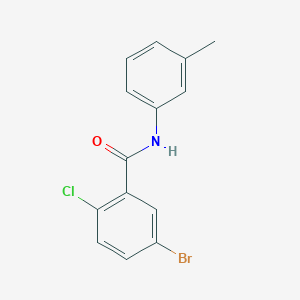
5-bromo-2-chloro-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(3-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCB and is a member of the benzamide family. The molecular formula of BCB is C14H11BrClN2O, and its molecular weight is 344.61 g/mol.
作用機序
The mechanism of action of BCB is not fully understood. However, it is believed that BCB exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. BCB has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
BCB has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. BCB has also been found to induce DNA damage in cancer cells, which leads to their death.
実験室実験の利点と制限
One of the major advantages of using BCB in lab experiments is its potent anti-cancer activity. BCB has been found to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using BCB is its complex synthesis process, which requires expertise and precision.
将来の方向性
There are several future directions for research on BCB. One of the major areas of research is in the development of more efficient synthesis methods for BCB. This would enable researchers to produce BCB in larger quantities, which would facilitate further research. Another future direction is in the development of more potent analogs of BCB, which could lead to the development of more effective anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of BCB and its potential applications in the treatment of neurodegenerative disorders.
In conclusion, BCB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer activity and potential use in the treatment of neurodegenerative disorders make it a promising candidate for further research. However, its complex synthesis process and limited availability are some of the challenges that need to be addressed for further research.
合成法
The synthesis of BCB involves a multi-step process that includes the reaction of 3-methylbenzoyl chloride with 2-amino-5-bromo-3-chlorobenzoic acid. The resulting product is then subjected to further reactions to obtain the final product, BCB. The synthesis of BCB is a complex process that requires expertise and precision.
科学的研究の応用
BCB has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry. BCB has been found to exhibit potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
5-bromo-2-chloro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(15)5-6-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDWMQZOLURHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

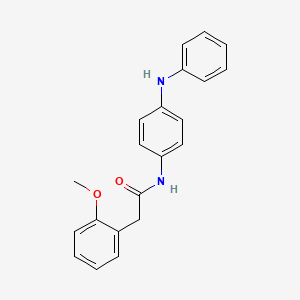

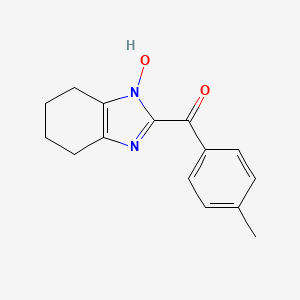
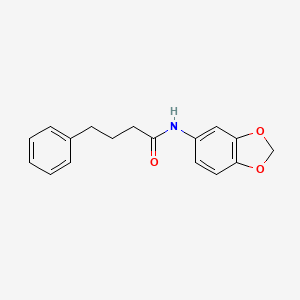
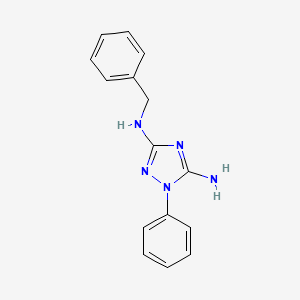
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5802572.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
